molecular formula C4H11N3S B12510754 3-Amino-1,1,3-trimethylthiourea

3-Amino-1,1,3-trimethylthiourea

Cat. No.: B12510754
M. Wt: 133.22 g/mol
InChI Key: KNCAVFLXUQLOBR-UHFFFAOYSA-N
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Description

3-Amino-1,1,3-trimethylthiourea is an organic compound with the molecular formula C4H10N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by methyl groups and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1,1,3-trimethylthiourea involves the reaction of methylamine with sulfuryl chloride to form methylene thiourea, which is then methylated to produce this compound . The reaction conditions typically include controlled temperatures and the use of organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,3-trimethylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines.

Scientific Research Applications

3-Amino-1,1,3-trimethylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,3-trimethylthiourea involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound of 3-Amino-1,1,3-trimethylthiourea, with similar chemical properties but different reactivity due to the absence of methyl and amino groups.

    1,1,3-Trimethylthiourea: A closely related compound with similar structural features but lacking the amino group.

Uniqueness

This compound is unique due to the presence of both methyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H11N3S

Molecular Weight

133.22 g/mol

IUPAC Name

1-amino-1,3,3-trimethylthiourea

InChI

InChI=1S/C4H11N3S/c1-6(2)4(8)7(3)5/h5H2,1-3H3

InChI Key

KNCAVFLXUQLOBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)N(C)N

Origin of Product

United States

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